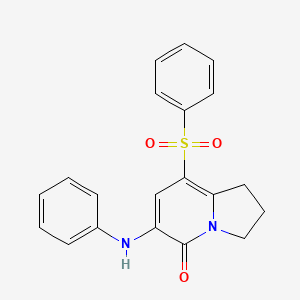
8-Benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one is a complex organic compound that belongs to the indolizine family Indolizine derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate alkyne or alkene.
Introduction of the Phenylamino Group: The phenylamino group is introduced via a nucleophilic substitution reaction, where an amine reacts with a halogenated precursor.
Sulfonylation: The benzenesulfonyl group is added through a sulfonylation reaction, typically using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenylamino and benzenesulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated precursors and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one has several scientific research applications:
Medicinal Chemistry: Used as a lead compound in the development of new drugs, particularly for its anticancer and anti-inflammatory properties.
Biological Research: Studied for its interactions with biological targets, including enzymes and receptors.
Pharmaceutical Research: Investigated for its potential as a therapeutic agent in various diseases.
Industrial Applications: Used in the synthesis of other complex organic molecules and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 8-Benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Indolizine Derivatives: Compounds like camptothecin and its analogs (irinotecan, topotecan) which are known for their anticancer properties.
Indole Derivatives: Compounds like indole-3-acetic acid, which is a plant hormone with various biological activities.
Uniqueness
8-Benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the indolizine core with benzenesulfonyl and phenylamino groups makes it a versatile compound for various applications in medicinal and pharmaceutical research.
Properties
CAS No. |
612065-24-4 |
|---|---|
Molecular Formula |
C20H18N2O3S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
6-anilino-8-(benzenesulfonyl)-2,3-dihydro-1H-indolizin-5-one |
InChI |
InChI=1S/C20H18N2O3S/c23-20-17(21-15-8-3-1-4-9-15)14-19(18-12-7-13-22(18)20)26(24,25)16-10-5-2-6-11-16/h1-6,8-11,14,21H,7,12-13H2 |
InChI Key |
JEOBLGOYTBYKAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C(=O)N2C1)NC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


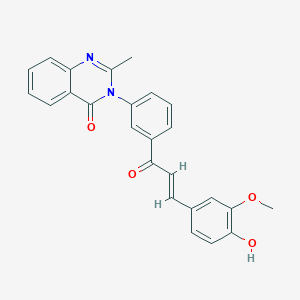

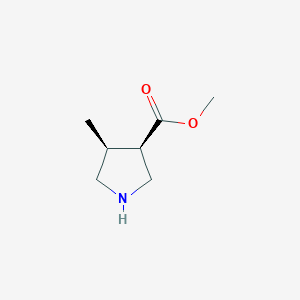
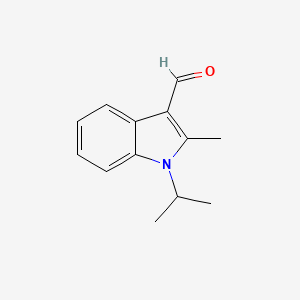

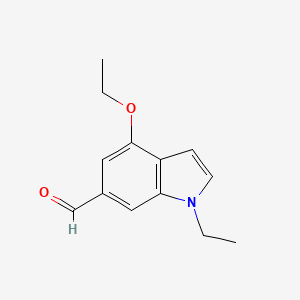
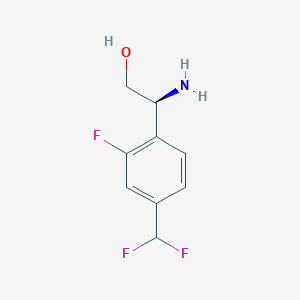
![4-[1-(Ethylsulfanyl)-3-methyl-2H-isoindol-2-yl]butanoic acid](/img/structure/B13110511.png)
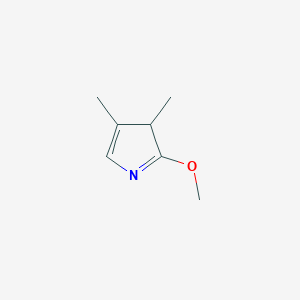
![benzyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-(2H-tetrazol-5-ylamino)hexyl]carbamate](/img/structure/B13110531.png)
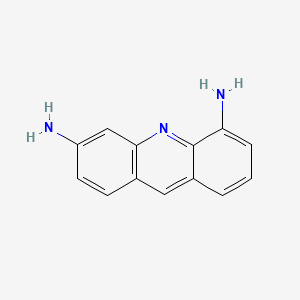
![4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B13110554.png)
![4-Sulfanylidene-3,4-dihydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B13110556.png)
![Sodium thieno[3,2-b]pyridine-6-sulfinate](/img/structure/B13110560.png)
